molecular formula C24H42O3S B13783326 Octadecylbenzenesulphonic acid CAS No. 93820-24-7

Octadecylbenzenesulphonic acid

Cat. No.: B13783326
CAS No.: 93820-24-7
M. Wt: 410.7 g/mol
InChI Key: AQQPJNOXVZFTGE-UHFFFAOYSA-N
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Description

Octadecylbenzenesulphonic acid is an organosulfur compound with the chemical formula C24H42O3S. It is a derivative of benzenesulfonic acid where the benzene ring is substituted with an octadecyl group. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadecylbenzenesulphonic acid can be synthesized through the sulfonation of octadecylbenzene. The process typically involves the reaction of octadecylbenzene with sulfur trioxide or fuming sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfonic acid group on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous reactors where octadecylbenzene is continuously fed into a reactor containing sulfur trioxide. The reaction mixture is then cooled, and the product is purified through various separation techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Octadecylbenzenesulphonic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfides.

    Hydrolysis: The sulfonic acid group can be hydrolyzed to form the corresponding alcohol and sulfuric acid.

Common Reagents and Conditions

    Sulfur Trioxide (SO3): Used in the sulfonation process.

    Fuming Sulfuric Acid: Another reagent for sulfonation.

    Reducing Agents: Such as hydrogen gas or metal hydrides for reduction reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

    Sulfonic Acid Derivatives: Formed through oxidation.

    Sulfides: Formed through reduction.

    Alcohols: Formed through hydrolysis.

Scientific Research Applications

Octadecylbenzenesulphonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the preparation of biological samples for analysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Used in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of octadecylbenzenesulphonic acid primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes where oil and water phases need to be mixed.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic Acid: The simplest aromatic sulfonic acid with similar chemical properties.

    p-Toluenesulfonic Acid: Another sulfonic acid with a methyl group on the benzene ring.

    Sulfanilic Acid: Contains an amino group in addition to the sulfonic acid group.

Uniqueness

Octadecylbenzenesulphonic acid is unique due to its long alkyl chain, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring the reduction of surface tension and the stabilization of emulsions.

Properties

CAS No.

93820-24-7

Molecular Formula

C24H42O3S

Molecular Weight

410.7 g/mol

IUPAC Name

2-octadecylbenzenesulfonic acid

InChI

InChI=1S/C24H42O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-24(23)28(25,26)27/h18-19,21-22H,2-17,20H2,1H3,(H,25,26,27)

InChI Key

AQQPJNOXVZFTGE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O

Origin of Product

United States

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